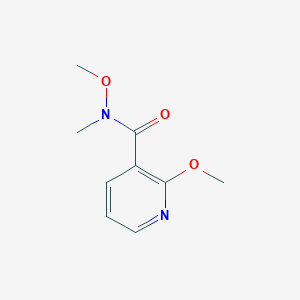
N,2-Dimethoxy-N-methylnicotinamide
Übersicht
Beschreibung
N,2-Dimethoxy-N-methylnicotinamide: is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol . It is also known by its CAS number 926003-56-7 . This compound is a derivative of nicotinamide, featuring methoxy and methyl groups attached to the nicotinamide structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethoxy-N-methylnicotinamide typically involves the reaction of nicotinic acid or its derivatives with methanol and methylamine under specific conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and methylation processes. These methods are optimized for high yield and purity, utilizing catalysts and controlled reaction environments to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N,2-Dimethoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction could produce various amines .
Wissenschaftliche Forschungsanwendungen
N,2-Dimethoxy-N-methylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the context of nicotinamide metabolism.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N,2-Dimethoxy-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes involved in nicotinamide metabolism. It may act as an inhibitor or modulator of these enzymes, affecting various biochemical pathways . The exact molecular targets and pathways are still under investigation, but it is believed to influence processes related to energy metabolism and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,2-Dimethoxy-N-methylnicotinamide include:
Nicotinamide: The parent compound, which lacks the methoxy and methyl groups.
N-Methylnicotinamide: A derivative with a methyl group but without the methoxy groups.
2-Methoxynicotinamide: A derivative with a methoxy group but without the methyl group.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. These modifications can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
N,2-dimethoxy-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11(14-3)9(12)7-5-4-6-10-8(7)13-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBMCADGINWIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=CC=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














